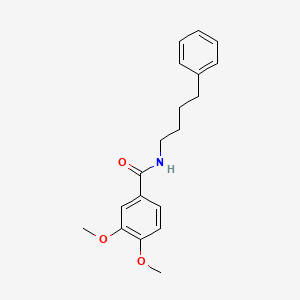

3,4-dimethoxy-N-(4-phenylbutyl)benzamide

Overview

Description

3,4-dimethoxy-N-(4-phenylbutyl)benzamide is a compound that might share structural similarities and possibly functionalities with benzamide derivatives, which are known for their wide range of applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of benzamide derivatives often involves cyclization reactions under specific conditions. For instance, the Bischler-Napieralski reaction has been utilized for synthesizing N-(4-aryl-4-hydroxybutyl)benzamides, leading to compounds with defined configurations as established by X-ray crystallography (Browne et al., 1981).

Molecular Structure Analysis

X-ray crystallography confirms the molecular structures and configurations of benzamide derivatives, showcasing the importance of structural elucidation in understanding the properties and potential applications of these compounds (Browne et al., 1981).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, such as the Bischler-Napieralski cyclization, which is instrumental in their synthesis. These reactions often lead to the formation of intermediates and final products with distinct chemical structures and properties (Browne et al., 1981).

Scientific Research Applications

Anti-Tubercular Activity

Compounds synthesized through reactions involving benzamide derivatives have shown promise in anti-tubercular activity. For example, novel derivatives synthesized using green chemistry tools exhibited significant in vitro activity against Mycobacterium tuberculosis, alongside favorable ADMET properties, suggesting potential as leads in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Antitumor Activity

Research into benzamide derivatives also extends into the field of oncology, where novel compounds have demonstrated antitumor activity against cancer stem cells. This includes the synthesis and evaluation of compounds with inhibitory effects on tumor growth and cell proliferation, indicating potential therapeutic applications in cancer treatment (Bhat et al., 2016).

Chemical Synthesis and Structure Analysis

Benzamide derivatives have been utilized in chemical synthesis to create complex structures, including the cyclization reactions under Bischler-Napieralski conditions to produce dihydropyridines and pyrroles. These studies not only expand the synthetic chemistry toolkit but also provide insights into the structural and electronic properties of these compounds (Browne et al., 1981).

Liquid Crystal Research

In the domain of materials science, specifically liquid crystals, benzamide derivatives have been studied for their role in modifying the thermal and physical properties of liquid crystalline materials. This research has implications for the development of new materials with tailored properties for use in displays and other technologies (Yeap et al., 2015).

Mitosis Inhibition

Some benzamide derivatives have been identified as inhibitors of mitosis in plant cells, demonstrating the utility of these compounds in understanding cell division processes and potentially developing new agricultural chemicals (Merlin et al., 1987).

properties

IUPAC Name |

3,4-dimethoxy-N-(4-phenylbutyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3/c1-22-17-12-11-16(14-18(17)23-2)19(21)20-13-7-6-10-15-8-4-3-5-9-15/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUFAKDPCMAWRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(4-phenylbutyl)benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzamide](/img/structure/B4626418.png)

![4-phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-amine](/img/structure/B4626419.png)

![2-(4-{[(4-methylbenzyl)amino]methyl}phenoxy)ethanol hydrochloride](/img/structure/B4626427.png)

![4-benzyl-1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperidine](/img/structure/B4626430.png)

![N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4626434.png)

![[(2-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-2-thienyl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4626446.png)

![N-(2-methoxyethyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4626453.png)

![5-(5-ethyl-2-thienyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4626460.png)

![5-[3-(2-furyl)-2-propen-1-ylidene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4626461.png)

![3-(1-benzothien-3-yl)-5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4626505.png)

![2-[(4-bromobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4626515.png)